molecular formula C11H16N2 B8471283 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine

3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine

Cat. No.: B8471283
M. Wt: 176.26 g/mol
InChI Key: YJVJSCBQESKRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine typically involves the cyclization of appropriate precursors. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes. Multicomponent heterocyclization reactions are also employed to prepare various compounds with azepine scaffolds . For instance, the preparation of similar compounds involves the use of polyphosphoric acid and other reagents under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve one-pot synthesis procedures, which are efficient and cost-effective. These methods often utilize readily available starting materials and aim to maximize yield while minimizing reaction steps and purification processes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets and improve its pharmacological properties .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine

InChI

InChI=1S/C11H16N2/c1-13-6-4-9-2-3-11(12)8-10(9)5-7-13/h2-3,8H,4-7,12H2,1H3

InChI Key

YJVJSCBQESKRQM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(CC1)C=C(C=C2)N

Origin of Product

United States

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